molecular formula C23H32N4O2 B14206838 N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-01-8

N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B14206838
CAS No.: 918436-01-8
M. Wt: 396.5 g/mol
InChI Key: AZICSZOIKNZTPZ-NRFANRHFSA-N
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Description

N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 4-methylphenyl groups attached to a glycyl and L-lysinamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the reaction of 4-methylbenzyl chloride with glycine to form N-[(4-methylphenyl)methyl]glycine. This intermediate is then reacted with N-(4-methylphenyl)-L-lysine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the 4-methylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it often involves modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methylphenyl)sulfonyl]glycyl-N-ethylglycinamide
  • N-Benzyl-N-methylglycyl-N-(4-methylphenyl)-L-lysinamide

Uniqueness

N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its specific structural features, such as the presence of two 4-methylphenyl groups and its glycyl-L-lysinamide backbone. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

918436-01-8

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

IUPAC Name

(2S)-6-amino-N-(4-methylphenyl)-2-[[2-[(4-methylphenyl)methylamino]acetyl]amino]hexanamide

InChI

InChI=1S/C23H32N4O2/c1-17-6-10-19(11-7-17)15-25-16-22(28)27-21(5-3-4-14-24)23(29)26-20-12-8-18(2)9-13-20/h6-13,21,25H,3-5,14-16,24H2,1-2H3,(H,26,29)(H,27,28)/t21-/m0/s1

InChI Key

AZICSZOIKNZTPZ-NRFANRHFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNCC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)CNCC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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